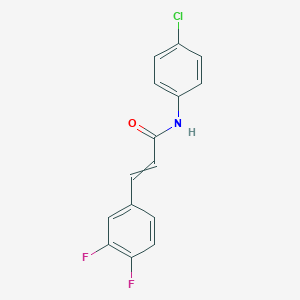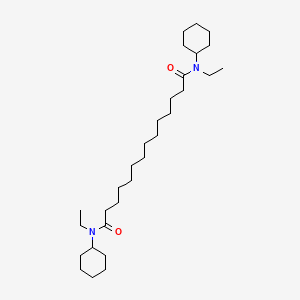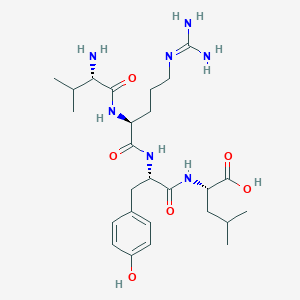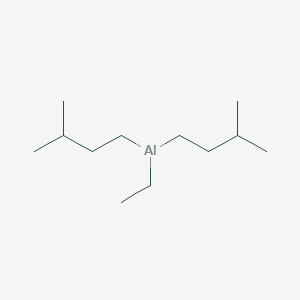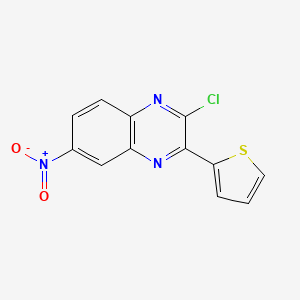
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a thiophene ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroaniline with thiophene-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the quinoxaline ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, depending on the specific reaction.
Major Products Formed
Reduction: 2-Amino-6-nitro-3-(thiophen-2-yl)quinoxaline.
Substitution: 2-Substituted-6-nitro-3-(thiophen-2-yl)quinoxaline derivatives.
Cyclization: Various polycyclic heterocycles.
Scientific Research Applications
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring and quinoxaline core contribute to the compound’s ability to bind to specific sites on proteins or nucleic acids, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Similar structure but with an additional thiophene ring.
2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a piperazine ring instead of a thiophene ring.
2-Methoxy-3-(piperazin-2-yl)quinoxaline: Contains a methoxy group and a piperazine ring.
Uniqueness
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and bioactive molecules.
Properties
CAS No. |
832081-88-6 |
|---|---|
Molecular Formula |
C12H6ClN3O2S |
Molecular Weight |
291.71 g/mol |
IUPAC Name |
2-chloro-6-nitro-3-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C12H6ClN3O2S/c13-12-11(10-2-1-5-19-10)14-9-6-7(16(17)18)3-4-8(9)15-12/h1-6H |
InChI Key |
RHODUACZQHPWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)


![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

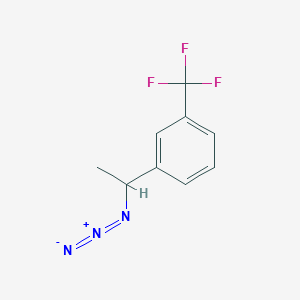
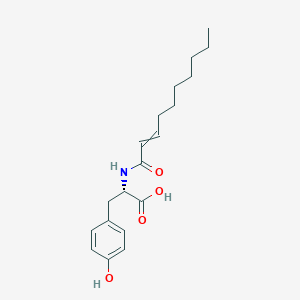
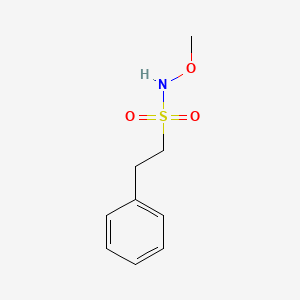
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
